molecular formula C6H3Cl3OS B1621118 2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one CAS No. 64218-50-4

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one

Cat. No. B1621118
CAS RN: 64218-50-4
M. Wt: 229.5 g/mol
InChI Key: OUAXIWPMWPAZMA-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one” is a chemical compound with the CAS Number: 64218-50-4 . It has a molecular weight of 229.51 . The IUPAC name for this compound is 2-chloro-1-(4,5-dichloro-2-thienyl)ethanone .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one” is 1S/C6H3Cl3OS/c7-2-4(10)5-1-3(8)6(9)11-5/h1H,2H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one” include a molecular weight of 229.51 . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Fluorescent Dye Research

Summary of Application

This compound is explored as an intermediate in the synthesis of fluorescent dyes, which are extensively used in biological labeling and imaging studies .

Methods of Application

The compound’s reactivity with various functional groups is leveraged to attach it to fluorescent moieties. The reaction conditions, such as solvent and temperature, are optimized to ensure high yield and purity.

Results and Outcomes

The synthesized dyes are characterized for their fluorescence intensity, wavelength, and stability. These parameters are quantified using spectroscopic techniques like fluorescence spectroscopy.

Antifungal Agent Synthesis

Summary of Application

It serves as an intermediate in the synthesis of antifungal agents like miconazole and econazole, which are important in pharmaceutical applications .

Methods of Application

The compound undergoes further chemical transformations, including halogenation and coupling reactions, under controlled laboratory conditions.

Results and Outcomes

The efficacy of the synthesized antifungal agents is tested against various fungal strains, and their potency is measured in terms of minimum inhibitory concentration (MIC).

Agricultural Chemicals

Summary of Application

In agriculture, this compound is a key intermediate in the synthesis of certain pesticides, particularly those targeting fungal pathogens .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as guidelines for safe handling and storage.

properties

IUPAC Name

2-chloro-1-(4,5-dichlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3OS/c7-2-4(10)5-1-3(8)6(9)11-5/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAXIWPMWPAZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383936
Record name 2-Chloro-1-(4,5-dichlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one

CAS RN

64218-50-4
Record name 2-Chloro-1-(4,5-dichlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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